![molecular formula C9H14ClN B3059666 (R)-N-Methyl-1-phenylethanamine hydrochloride CAS No. 1096105-18-8](/img/structure/B3059666.png)
(R)-N-Methyl-1-phenylethanamine hydrochloride
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of ®-N-Methyl-1-phenylethanamine hydrochloride, focusing on six unique fields:
Neurotransmitter Research
®-N-Methyl-1-phenylethanamine hydrochloride, also known as ®-methamphetamine, is extensively used in neurotransmitter research. It acts as a potent central nervous system stimulant, influencing the release and reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin. This makes it a valuable tool for studying the mechanisms of neurotransmitter release, synaptic transmission, and the effects of neurotransmitter imbalances in various neurological disorders .
Pharmacological Studies
In pharmacology, ®-N-Methyl-1-phenylethanamine hydrochloride is used to investigate the pharmacokinetics and pharmacodynamics of stimulant drugs. Researchers study its absorption, distribution, metabolism, and excretion (ADME) properties to understand how it interacts with the body. This research helps in developing new therapeutic agents and improving the efficacy and safety profiles of existing stimulant medications .
Behavioral Science
Behavioral scientists use ®-N-Methyl-1-phenylethanamine hydrochloride to study the effects of stimulants on behavior. It is used in animal models to observe changes in locomotor activity, cognitive functions, and reward-seeking behavior. These studies provide insights into the behavioral effects of stimulants and their potential for abuse and addiction .
Medicinal Chemistry
Medicinal chemists explore the structure-activity relationship (SAR) of ®-N-Methyl-1-phenylethanamine hydrochloride to design and synthesize new analogs with improved therapeutic properties. By modifying its chemical structure, researchers aim to develop compounds with enhanced selectivity, potency, and reduced side effects. This research contributes to the discovery of novel drugs for treating neurological and psychiatric disorders.
Neurotransmitter Research Pharmacological Studies Behavioral Science Toxicology : Analytical Chemistry : Medicinal Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R)-N-methyl-1-phenylethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h3-8,10H,1-2H3;1H/t8-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMUXERMQYHMJN-DDWIOCJRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Methyl-1-phenylethanamine hydrochloride | |
CAS RN |
1096105-18-8 | |
Record name | N-Methyl-1-phenylethylamine hydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1096105188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-METHYL-1-PHENYLETHYLAMINE HYDROCHLORIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40551HIM77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.